molecular formula C8H4BrNO B113230 3-Bromo-4-formylbenzonitrile CAS No. 89891-69-0

3-Bromo-4-formylbenzonitrile

Cat. No.: B113230
CAS No.: 89891-69-0
M. Wt: 210.03 g/mol
InChI Key: ADHKMYHLJHBOKB-UHFFFAOYSA-N
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Description

3-Bromo-4-formylbenzonitrile: is an organic compound with the molecular formula C8H4BrNO It is a derivative of benzonitrile, featuring a bromine atom at the third position and a formyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Method 1: One common method for synthesizing 3-Bromo-4-formylbenzonitrile involves the bromination of 4-formylbenzonitrile. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Method 2: Another approach involves the formylation of 3-bromobenzonitrile. This can be achieved using a Vilsmeier-Haack reaction, where 3-bromobenzonitrile reacts with a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods:

  • Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for efficient scaling up of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-formylbenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products:

    Substitution: Formation of 3-azido-4-formylbenzonitrile or 3-thiocyanato-4-formylbenzonitrile.

    Reduction: Formation of 3-bromo-4-hydroxymethylbenzonitrile.

    Oxidation: Formation of 3-bromo-4-carboxybenzonitrile.

Scientific Research Applications

Chemistry:

  • 3-Bromo-4-formylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules.

Biology:

  • In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can be used to investigate enzyme inhibition and receptor binding.

Medicine:

  • The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry:

  • In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-formylbenzonitrile depends on its specific application. In general, the compound can interact with biological targets through its bromine and formyl groups. The bromine atom can participate in halogen bonding, while the formyl group can form hydrogen bonds or undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromo-3-formylbenzonitrile: Similar structure but with the bromine and formyl groups swapped.

    3-Bromo-4-methylbenzonitrile: Similar structure with a methyl group instead of a formyl group.

    3-Bromo-4-nitrobenzonitrile: Similar structure with a nitro group instead of a formyl group.

Uniqueness:

  • 3-Bromo-4-formylbenzonitrile is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The formyl group provides a site for further functionalization, while the bromine atom can participate in substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHKMYHLJHBOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608253
Record name 3-Bromo-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89891-69-0
Record name 3-Bromo-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-formylbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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